Ethyl 3-aminobut-2-enoate hydrochloride
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Overview
Description
ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of ethyl acetoacetate and is known for its versatile applications in organic synthesis, medicinal chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE typically involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for about 20 hours. After the reaction, the mixture is treated with dichloromethane, ammonium hydroxide, and potassium carbonate, followed by extraction and drying to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-AMINOCROTONATE: Similar in structure but differs in the position of the amino group.
ETHYL 3-AMINOBUT-2-ENOATE: Similar but lacks the hydrochloride component.
Uniqueness
ETHYL3-AMINOBUT-2-ENOATEHYDROCHLORIDE is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its hydrochloride component enhances its solubility and stability, making it more suitable for various industrial and research applications .
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
ethyl (E)-3-aminobut-2-enoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3-9-6(8)4-5(2)7;/h4H,3,7H2,1-2H3;1H/b5-4+; |
InChI Key |
MXLCVUZJGATRLX-FXRZFVDSSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N.Cl |
Canonical SMILES |
CCOC(=O)C=C(C)N.Cl |
Origin of Product |
United States |
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